molecular formula C23H17ClFNO5S B2808522 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114656-92-6

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2808522
CAS No.: 1114656-92-6
M. Wt: 473.9
InChI Key: LXYOGWIPYALBEO-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a chemical compound with the molecular formula C15H13ClO3. It has a molecular weight of 276.72 . The compound is solid at room temperature .


Physical and Chemical Properties Analysis

The compound has a melting point of 201–202 °C . It has several characteristic absorption peaks in its infrared spectrum, including 3332 cm^-1 (NH), 2959 cm^-1 (O-CH3), 2826 cm^-1 (CH Aliphatic), 1259 cm^-1 (C-O), and 808 cm^-1 (NH) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,4-Benzothiazin-2-yl Derivatives : The study by Nazarenko et al. (2008) explored the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives, which are structurally related to the compound . This work provides insights into the chemical reactions and properties of such derivatives.

  • Regioisomeric Benzothiazinones : The research by Kozminykh et al. (2002) investigated the synthesis of regioisomeric 1,4-benzothiazinones, adding to the understanding of the structural diversity and synthetic pathways of this class of compounds.

  • Novel Heterocycles Involving Benzothiazinones : Coppo and Fawzi (1998) discussed the synthesis of novel heterocycles that include benzothiazinones. This research expands the chemical scope and potential applications of these compounds.

Molecular Structure and Interactions

  • Structural Analysis : A study by Venugopala et al. (2013) focused on the molecular structure of a compound closely related to the one , emphasizing the importance of understanding molecular geometry and interactions for potential applications.

  • Role of Aromatic Ring Interactions : Research by Eto et al. (2011) highlighted the significance of edge-to-face interactions between aromatic rings in clathrate formation, a crucial aspect in the study of molecular assemblies and potential drug design.

Reactivity and Transformation

  • Reactivity Towards Nucleophiles : The study by Pouzet et al. (1998) on (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone explored its reactivity with sulfur- and oxygen-containing nucleophiles. This research contributes to understanding the reactivity of similar compounds under different conditions.

Safety and Hazards

The compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO5S/c1-30-19-9-8-17(12-20(19)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-10-7-16(25)11-18(21)26/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOGWIPYALBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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